2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, commonly known as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antioxidant Capacity Assays
The ABTS/PP decolorization assay, which measures antioxidant capacity, elucidates reaction pathways involving sulfonamide-related compounds. Some antioxidants can form coupling adducts with radical cations, indicating specific reactivity that could be relevant for studying the antioxidant capacity of related chemical entities (Ilyasov et al., 2020).
Carbonic Anhydrase Inhibitory Action
Sulfonamide compounds have been extensively reviewed for their role as carbonic anhydrase inhibitors, which is significant in managing conditions like glaucoma, epilepsy, and certain cardiovascular diseases. The structure-activity relationships of these compounds provide insights into drug design and therapeutic applications (Carta & Supuran, 2013).
Environmental Persistence and Toxicity
Studies have also focused on the environmental presence and toxicity of phenolic compounds, including sulfonamides. These investigations reveal the ubiquity of such compounds in water bodies due to their use in various consumer products and their potential endocrine-disrupting effects, highlighting the importance of environmental monitoring and the development of less harmful alternatives (Haman et al., 2015).
Enzymatic Treatment of Organic Pollutants
The application of sulfonamide compounds in the enzymatic remediation of organic pollutants showcases their potential in enhancing the efficiency of pollutant degradation. This is particularly relevant in wastewater treatment, where specific enzymes, in the presence of redox mediators, can significantly degrade recalcitrant compounds (Husain & Husain, 2007).
properties
IUPAC Name |
2,5-dichloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S2/c1-2-28(24,25)18-10-9-16(21-22-18)12-3-6-14(7-4-12)23-29(26,27)17-11-13(19)5-8-15(17)20/h3-11,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARPEERURPXCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.